1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound appears to contain several functional groups, including an o-tolyl group , a benzo[d]imidazol group, and a pyrrolidinone group. The o-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The o-tolyl group, for example, is derived from toluene and would contribute to the overall structure .Scientific Research Applications
Novel Synthetic Approaches
Research in the field of organic chemistry often explores novel synthetic pathways for creating complex molecules. For instance, the development of new syntheses for hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines showcases advanced methods for generating structures that might share synthetic pathways or reactive intermediates with the compound (Katritzky et al., 2000). These methods emphasize the versatility of Grignard reagents, allylsilanes, and other reagents in constructing complex heterocyclic frameworks, which could be relevant for synthesizing or modifying the target compound.
Biological Activity Studies
Another dimension of research applications involves investigating the biological activity of heterocyclic compounds. For example, studies on imidazo[1,2-a]pyridines as potential antiulcer agents illustrate the therapeutic potential of structurally complex molecules (Starrett et al., 1989). While the direct biological activity of 1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one wasn't discussed, the exploration of related compounds provides a framework for assessing its potential bioactivity and therapeutic applications.
Catalysis and Chemical Transformations
Research also extends into the use of heterocyclic compounds as ligands in catalytic processes or as intermediates in chemical transformations. For instance, N-heterocyclic carbene ligands have been developed for Cu-catalyzed reactions, showing the utility of imidazole derivatives in facilitating carbon-hydrogen (C–H) activation and functionalization processes (Park et al., 2017). This highlights potential applications of the target compound in catalysis or as a precursor in synthetic chemistry.
Advanced Material and Methodological Development
The synthesis and characterization of complex molecules often contribute to the development of new materials or methodologies. For example, the synthesis of Schiff and Mannich bases from isatin derivatives and 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones illustrates the diverse chemical reactivity of heterocyclic compounds and their utility in creating novel structures with potential applications in materials science or as scaffolds in pharmaceutical development (Bekircan & Bektaş, 2008).
Properties
IUPAC Name |
4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-9-3-6-12-23(19)30-18-21(17-26(30)31)27-28-22-11-5-7-13-24(22)29(27)15-16-32-25-14-8-4-10-20(25)2/h3-14,21H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFFVNGNSOSDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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